Myristoyl proline

Descripción general

Descripción

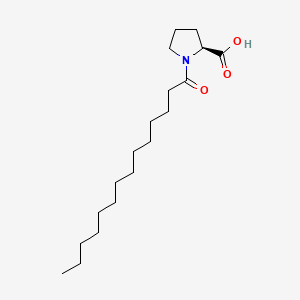

Myristoyl proline is a compound formed by the attachment of a myristoyl group, derived from myristic acid, to the amino acid proline. Myristic acid is a 14-carbon saturated fatty acid, and its attachment to proline results in a lipidated amino acid. This modification is significant in various biological processes, including protein-protein interactions, membrane targeting, and signal transduction.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of myristoyl proline typically involves the reaction of myristic acid with proline. This can be achieved through the formation of an amide bond between the carboxyl group of myristic acid and the amino group of proline. The reaction is usually catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using automated peptide synthesizers. These machines can efficiently couple myristic acid to proline under controlled conditions, ensuring high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the myristoyl group, leading to the formation of hydroxylated or ketone derivatives.

Reduction: Reduction reactions can target the carbonyl group of the myristoyl moiety, converting it to an alcohol.

Substitution: The proline residue in this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.

Substitution: Nucleophilic reagents like amines or thiols can be used in substitution reactions, often under mild conditions to preserve the integrity of the myristoyl group.

Major Products:

Oxidation: Hydroxylated this compound or this compound ketone.

Reduction: this compound alcohol.

Substitution: Various substituted derivatives of this compound, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Myristoyl proline is used as a model compound to study lipidation processes and their effects on protein function. It serves as a substrate in enzymatic assays to investigate the activity of N-myristoyltransferases.

Biology: In biological research, this compound is used to study protein-lipid interactions and membrane targeting. It helps in understanding how lipid modifications influence protein localization and function within cells.

Medicine: this compound has potential therapeutic applications, particularly in the development of lipidated peptides for drug delivery. Its ability to enhance membrane permeability makes it a valuable tool in designing peptide-based therapeutics.

Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its lipidation properties contribute to the stability and efficacy of active ingredients in these products.

Mecanismo De Acción

The mechanism of action of myristoyl proline involves its ability to interact with cellular membranes and proteins. The myristoyl group facilitates the anchoring of the compound to lipid bilayers, enhancing its membrane permeability. This lipidation also promotes protein-protein interactions, influencing signal transduction pathways and cellular localization of proteins.

Molecular Targets and Pathways: this compound targets various proteins involved in signal transduction, such as kinases and G-proteins. It modulates pathways related to cell growth, differentiation, and apoptosis by affecting the localization and activity of these proteins.

Comparación Con Compuestos Similares

Myristoyl glycine: Similar to myristoyl proline, but with glycine as the amino acid. It also participates in protein-lipid interactions and membrane targeting.

Myristoyl alanine: Another lipidated amino acid with alanine, used in studies of protein localization and function.

Myristoyl serine: Involves serine and is used to investigate the role of lipidation in protein signaling pathways.

Uniqueness: this compound is unique due to the presence of the proline residue, which introduces a distinct conformational rigidity compared to other lipidated amino acids. This rigidity can influence the overall structure and function of the lipidated protein, making this compound a valuable tool in studying the effects of lipidation on protein dynamics.

Actividad Biológica

Myristoyl proline is a compound of significant interest in biochemical research, primarily due to its role in protein modification and cellular signaling. This article examines the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications for health and disease.

Overview of Myristoylation

Myristoylation is a post-translational modification where a myristoyl group (derived from myristic acid) is covalently attached to the N-terminal glycine of proteins. This modification enhances the hydrophobicity of proteins, facilitating their association with cellular membranes and influencing their biological activity. Myristoylation plays critical roles in various cellular processes, including signal transduction, membrane localization, and protein-protein interactions.

- Membrane Targeting : The hydrophobic nature of the myristoyl group allows myristoylated proteins to insert into lipid bilayers, thus localizing them to specific membrane domains. This localization is crucial for the function of many signaling proteins, such as kinases and GTPases .

- Regulation of Protein Activity : Myristoylation can regulate protein functions by inducing conformational changes that affect their activity. For instance, the exposure of the myristoyl group can trigger allosteric changes that activate or inhibit enzymatic functions .

- Role in Viral Proteins : In retroviruses like HIV and Mason-Pfizer monkey virus (M-PMV), myristoylation is essential for the maturation and assembly of viral particles. The interaction between myristoylated viral proteins and the plasma membrane initiates critical steps in viral replication .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Kinase Regulation : this compound has been shown to allosterically regulate c-Abl kinase activity. The binding of myristic acid stabilizes an autoinhibitory conformation, while its release activates the kinase .

- Impact on Immune Responses : Myristoylation influences immune cell signaling pathways. For example, it is critical for the activation of macrophages and T cells during immune responses .

- Effects on Cell Survival : Enzymes responsible for myristoylation (N-myristoyltransferases) are vital for cell survival and have been linked to apoptosis regulation. Studies indicate that depletion of these enzymes can lead to increased cell death .

Case Studies

Several case studies illustrate the diverse effects of myristoylation:

- HIV Research : Studies examining HIV proteins have demonstrated that mutations affecting myristoylation can impair viral replication and infectivity. For instance, a mutation that sequesters the myristoyl group within the protein core resulted in defective Gag processing in infected cells .

- Cancer Biology : Research has shown that aberrant myristoylation patterns are associated with various cancers, suggesting potential therapeutic targets for interventions aimed at modulating protein modifications .

Data Table

| Aspect | Details |

|---|---|

| Modification Type | Myristoylation |

| Biological Role | Membrane localization, signal transduction, enzyme regulation |

| Key Enzymes Involved | N-myristoyltransferases (NMT1, NMT2) |

| Clinical Implications | Potential targets for cancer therapy; implications in HIV replication |

| Research Techniques Used | Molecular dynamics simulations, mutagenesis studies, proteomic analyses |

Propiedades

IUPAC Name |

(2S)-1-tetradecanoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(21)20-16-13-14-17(20)19(22)23/h17H,2-16H2,1H3,(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWGTRJQCVYFBE-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86282-96-4 | |

| Record name | Myristoyl proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086282964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MYRISTOYL PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD09JD3K30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.